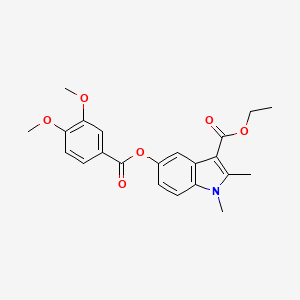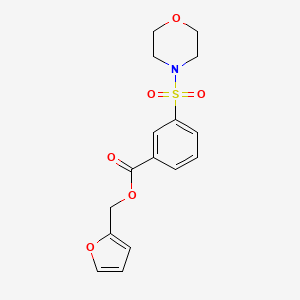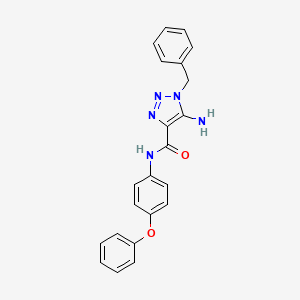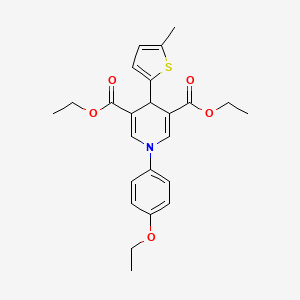
ETHYL 5-(3,4-DIMETHOXYBENZOYLOXY)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE
概要
説明
ETHYL 5-(3,4-DIMETHOXYBENZOYLOXY)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features an indole core, which is a common structural motif in many natural products and pharmaceuticals, making it an interesting subject for chemical and biological studies.
準備方法
The synthesis of ETHYL 5-(3,4-DIMETHOXYBENZOYLOXY)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Carboxylate Group: The carboxylate group can be introduced via esterification reactions, where the indole derivative is reacted with ethyl chloroformate in the presence of a base.
Attachment of the 3,4-Dimethoxybenzoyloxy Group: This step involves the reaction of the indole ester with 3,4-dimethoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
ETHYL 5-(3,4-DIMETHOXYBENZOYLOXY)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or benzoyloxy groups, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
ETHYL 5-(3,4-DIMETHOXYBENZOYLOXY)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology: It serves as a probe for studying biological processes involving indole derivatives, such as enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of ETHYL 5-(3,4-DIMETHOXYBENZOYLOXY)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indole core allows it to mimic natural substrates or ligands, enabling it to bind to active sites or receptor pockets. This binding can lead to inhibition or activation of the target, resulting in various biological effects. The exact pathways involved depend on the specific application and target of the compound.
類似化合物との比較
ETHYL 5-(3,4-DIMETHOXYBENZOYLOXY)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE can be compared with other indole derivatives, such as:
ETHYL 5-(3,4-DIMETHOXYBENZOYLOXY)-1H-INDOLE-3-CARBOXYLATE: Similar structure but lacks the 1,2-dimethyl substitution, which may affect its reactivity and biological activity.
ETHYL 5-(3,4-DIMETHOXYBENZOYLOXY)-2-METHYL-1H-INDOLE-3-CARBOXYLATE: Contains a single methyl group, leading to different steric and electronic properties.
ETHYL 5-(3,4-DIMETHOXYBENZOYLOXY)-1H-INDOLE-2-CARBOXYLATE: The carboxylate group is positioned differently, which can influence its chemical behavior and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
ethyl 5-(3,4-dimethoxybenzoyl)oxy-1,2-dimethylindole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6/c1-6-28-22(25)20-13(2)23(3)17-9-8-15(12-16(17)20)29-21(24)14-7-10-18(26-4)19(11-14)27-5/h7-12H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTBXXZHMUCPQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC(=C(C=C3)OC)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[4-(MORPHOLINE-4-CARBONYL)PHENYL]METHYL}-N-PHENYLBENZENESULFONAMIDE](/img/structure/B3439033.png)
![4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-(3-CHLOROPHENYL)PIPERAZINE-1-CARBOTHIOAMIDE](/img/structure/B3439045.png)
![3,5-DIMETHYL 4-(2,3-DIMETHOXYPHENYL)-1-[(THIOPHEN-2-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B3439049.png)
![[4-[4-(2-Fluorobenzoyl)piperazin-1-yl]phenyl]-(3-fluorophenyl)methanone](/img/structure/B3439054.png)
![2-CHLORO-4,5-DIFLUORO-N-[3-(3,4,5-TRIMETHOXYBENZAMIDO)PHENYL]BENZAMIDE](/img/structure/B3439060.png)

![3-nitro-1-[4-(3-oxobutyl)phenoxy]dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B3439073.png)
![3,5-DIMETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(2,3,4-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B3439076.png)

![4-(3-methylphenyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B3439102.png)
![8-(4-METHOXYPHENYL)-1,3-DIMETHYL-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B3439121.png)
![7-(4-BROMOPHENYL)-1,3-DIMETHYL-8-(2-PHENYLETHYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B3439129.png)
![7-(4-BROMOPHENYL)-8-(3,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B3439136.png)
